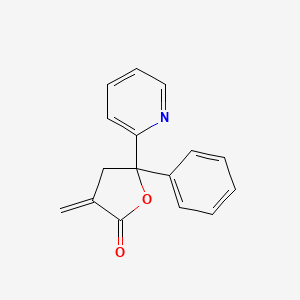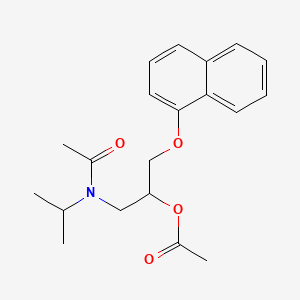
Acetamide, N-(2-(acetyloxy)-3-(1-naphthalenyloxy)propyl)-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE is an organic compound that belongs to the class of acetamides and naphthyl ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE typically involves the following steps:
Formation of N-isopropylacetamide: This can be achieved by reacting isopropylamine with acetic anhydride under controlled conditions.
Synthesis of naphthalen-1-yloxypropan-2-yl acetate: This involves the reaction of naphthol with 2-bromo-1-propanol in the presence of a base to form the ether linkage, followed by acetylation using acetic anhydride.
Coupling Reaction: The final step involves coupling the N-isopropylacetamide with naphthalen-1-yloxypropan-2-yl acetate using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, and alteration of protein function.
Comparison with Similar Compounds
Similar Compounds
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-2-YLOXY)PROPAN-2-YL ACETATE: Similar structure with the naphthyl group at a different position.
1-(N-ISOPROPYLACETAMIDO)-3-(PHENYL-1-YLOXY)PROPAN-2-YL ACETATE: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness
1-(N-ISOPROPYLACETAMIDO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-YL ACETATE is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
70153-33-2 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[1-[acetyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-yl] acetate |
InChI |
InChI=1S/C20H25NO4/c1-14(2)21(15(3)22)12-18(25-16(4)23)13-24-20-11-7-9-17-8-5-6-10-19(17)20/h5-11,14,18H,12-13H2,1-4H3 |
InChI Key |
PIVFTODZBDQMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)OC(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




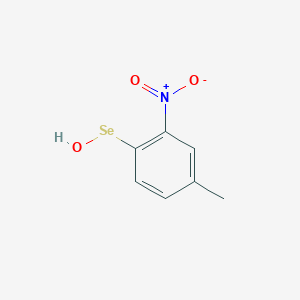

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
![2-{[4-(Dimethylamino)-3,5-di(propan-2-yl)phenyl]sulfanyl}butanoic acid](/img/structure/B14478945.png)
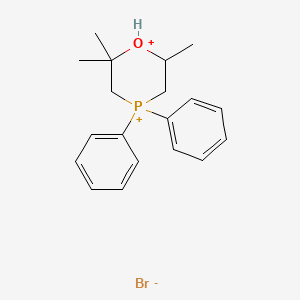
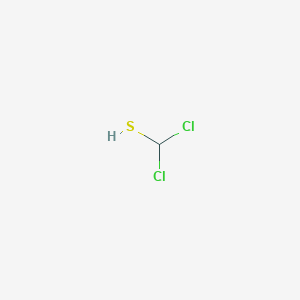
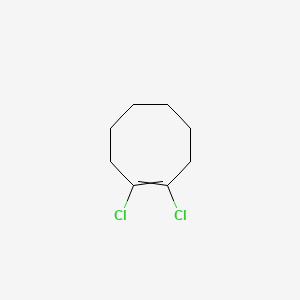
![8,8-Dimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14478951.png)
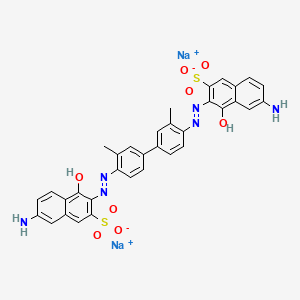
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
